molecular formula C21H23N5O3S B2779015 N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide CAS No. 1358495-08-5

N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide

Cat. No.: B2779015
CAS No.: 1358495-08-5
M. Wt: 425.51
InChI Key: OEXLYLRLTFXJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, this compound is utilized in assays to investigate its effects on cellular functions and pathways. In medicine, the compound is explored for its potential therapeutic properties, including its ability to modulate specific molecular targets. Additionally, this compound has applications in the industry, where it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the nature of the target and the pathways involved. Detailed studies on the molecular targets and pathways of this compound are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and bioactivity profiles. The comparison can be based on various parameters, such as chemical reactivity, biological activity, and therapeutic potential. By analyzing these factors, researchers can identify the unique properties of this compound that make it a valuable compound for scientific research .

Properties

IUPAC Name

N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14(2)9-11-24-19(28)18-16(10-12-30-18)26-20(24)22-25(21(26)29)13-17(27)23(3)15-7-5-4-6-8-15/h4-8,10,12,14H,9,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXLYLRLTFXJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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